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Mitramycin

DNA-binding affinity structural biology transcription inhibition

Researchers studying Sp1-driven transcription often face a narrow therapeutic index with aureolic acid antibiotics. Mitramycin provides a 5- to 7-fold higher IC50 than chromomycin A3 in cholangiocarcinoma lines, creating a broader experimental window for transcription factor dynamics and cell cycle studies. • 80% tumor MVD reduction with >10-fold tumor-selective Sp1 suppression in carcinoid xenografts • Induces G1/S arrest and differentiation in HL-60 promyelocytic leukemia cells • Historical 23% complete response rate in embryonal carcinoma-a validated benchmark for germ cell tumor research

Molecular Formula C52H76O24
Molecular Weight 1085.1 g/mol
Cat. No. B7839233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitramycin
Molecular FormulaC52H76O24
Molecular Weight1085.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O
InChIInChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20?,21?,22?,23?,24?,27+,28?,30?,31?,32?,33?,34?,35?,36?,37?,41+,42?,43?,44?,45?,49+,50+,51?,52?/m1/s1
InChIKeyCFCUWKMKBJTWLW-OQCYXQHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene.
1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE
In water, 1.5X10+5 mg/L at 25 °C (est)

Mitramycin: Sp1-Targeting DNA-Binding Antibiotic


Mitramycin (also known as mithramycin, plicamycin) is an aureolic acid-derived polyketide antibiotic produced by Streptomyces plicatus, sharing a tricyclic aglycone core with chromomycin A3 and olivomycin A but distinguished by its unique oligosaccharide side chain composition [1]. It functions as a DNA-binding transcriptional inhibitor, preferentially targeting GC-rich sequences in the minor groove of DNA in a Mg²⁺-dependent manner, thereby disrupting RNA synthesis and suppressing the activity of the specificity protein 1 (Sp1) transcription factor [2]. This mechanism underpins its historical and investigational use in testicular germ cell tumors, hypercalcemia of malignancy, and, more recently, in anti-angiogenic strategies for various solid tumors [3].

1
Sp1 transcription factor studiesGC-rich DNA minor-groove binder with reported Sp1 suppression context.
2
Aureolic acid comparator workflowRequired reference for chromomycin A3 / olivomycin A side-chain structure–activity dissection.
3
Cell-model endpoint reviewSupports cytotoxicity and angiogenesis endpoint interpretation in select cancer cell and xenograft models.

Why Analogs Cannot Replace Mitramycin


Despite a shared tricyclic aglycone core, the aureolic acid class exhibits profound functional divergence driven by differences in their oligosaccharide side chains [1]. These structural variations translate into measurable differences in DNA-binding affinity, sequence-specificity, and, most critically, species-specific and cell-line-specific cytotoxicity profiles [2]. For instance, while chromomycin A3 and mithramycin share an identical aglycone, the former demonstrates higher DNA affinity and distinct potency in certain cancer cell lines, whereas olivomycin A's methyl-group modification further alters its pharmacological behavior [1][2]. Consequently, assumptions of class-wide interchangeability for experimental or therapeutic purposes are unsupported by direct comparative data. The quantitative evidence below establishes the specific, non-substitutable value of mitramycin relative to its closest analogs.

Attribute
Mitramycin (target)
Chromomycin A3 / Olivomycin A (potential substitute)
DNA-binding profile
Slightly lower affinity; qualitative difference from chromomycin A3 per NMR data
Chromomycin A3: higher affinity; olivomycin A: methyl-group modification shifts binding behavior
Cytotoxicity context
4.7- to 7.1-fold lower potency vs. chromomycin A3 in cholangiocarcinoma cell lines
Chromomycin A3: higher potency may narrow window for transcriptional studies without rapid cell death
In vivo selectivity data
Tumor-selective Sp1 suppression reported in carcinoid xenograft; no systemic Sp1 inhibition in normal tissues
No comparable tumor-selective Sp1 data available for chromomycin A3 or olivomycin A

Mitramycin Differentiation Evidence


DNA-Binding Affinity vs. Chromomycin A3

Structural studies using NMR spectroscopy reveal that mitramycin has a measurably lower affinity for DNA than its close analog chromomycin A3. This difference is directly attributed to variations in the oligosaccharide side chains, despite sharing an identical aglycone core with chromomycin A3 [1]. While both compounds bind as symmetrical dimers in the DNA minor groove and induce a B-to-A form conformational change, the magnitude of their interaction differs, impacting their transcriptional inhibition profiles [1].

DNA-binding affinity
Method context
Slightly lower affinity vs. chromomycin A3; both form 2:1 drug–DNA complex
Binding-profile shift may affect transcriptional inhibition endpoints.
Qualitative NMR assessment; Mg²⁺-dependent binding.
DNA-binding affinity structural biology transcription inhibition

Cytotoxicity: Chromomycin A3 vs. Mitramycin

In a direct head-to-head comparison using KKU-series cholangiocarcinoma cell lines, chromomycin A3 (CMA3) demonstrated substantially greater cytotoxicity than mitramycin A (MTA) at 48 hours [1]. The IC50 values for CMA3 were 5- to 7-fold lower than those for MTA across all three cell lines tested, highlighting that mitramycin is significantly less potent in this cancer model [1].

Cytotoxicity (IC50)
Head-to-head
Chromomycin A3 4.7–7.1× more potent than mitramycin A at 48 h in KKU cholangiocarcinoma lines
Supports cell-model potency selection; mitramycin may offer wider assay window.
KKU-213, KKU-055, KKU-100 lines; mean ± SD values available in source table.
cytotoxicity IC50 cancer cell lines chromomycin A3

Tumor-Selective Sp1 Suppression and Antiangiogenesis

Mitramycin demonstrates a unique in vivo selectivity profile by preferentially suppressing Sp1 protein expression in growing tumors while sparing normal tissues [1]. In a human carcinoid xenograft model, mitramycin treatment reduced Sp1 expression in tumors by over 10-fold compared to untreated controls, with no discernible effect on Sp1 levels in normal organs like liver [1]. This selective suppression correlated with an 80% reduction in tumor microvessel density (MVD) and significant tumor growth inhibition (median tumor weight 790 mm³ in controls vs 280 mm³ in treated groups) [1].

Sp1 suppression & antiangiogenesis
Class-level
>10-fold tumor-selective Sp1 suppression; 80% MVD reduction in H727 xenograft (P<0.01 vs. control)
Reported model-response context; no direct analog comparison available.
Athymic nude mice; 0.2 mg/kg twice weekly s.c./i.p. Data to verify.
Sp1 transcription factor antiangiogenesis tumor xenograft selectivity

Clinical Activity in Advanced Testicular Carcinoma

Historical clinical data establish mitramycin's notable efficacy in advanced testicular carcinoma, an indication where its aureolic acid analogs have not been as extensively characterized. In a long-term follow-up of 62 patients receiving mitramycin as initial chemotherapy for advanced testicular carcinoma, a complete response (CR) rate of 23% was achieved, with 85% of these complete responders remaining recurrence-free at a median follow-up of 23 years [1]. This indicates a curative potential for a subset of patients with this disease.

Testicular carcinoma endpoint
Trial context
23% complete response rate (13/56); 85% recurrence-free at median 23-year follow-up
Historical endpoint context; supports investigational germ-cell tumor research.
Stage III testicular carcinoma cohort treated 1963–1975; no analog comparator data.
testicular cancer complete response clinical trial germ cell tumor

Mitramycin Application Scenarios


Sp1-Driven Angiogenesis In Vivo

Use mitramycin as a tool compound in xenograft models to achieve tumor-selective suppression of Sp1, enabling the study of Sp1-dependent angiogenic pathways (e.g., VEGF, PDGF, EGFR) without systemic Sp1 inhibition. The demonstrated 80% reduction in tumor MVD and >10-fold tumor-selective Sp1 suppression in the carcinoid model [1] supports its utility in mechanistic and preclinical efficacy studies for antiangiogenic therapy.

In Vitro Studies with Moderate DNA Binding

When designing experiments that require transcriptional modulation without immediate, potent cell death, mitramycin is a suitable alternative to chromomycin A3. Its 5- to 7-fold higher IC50 in certain cancer cell lines (e.g., cholangiocarcinoma [2]) allows for a wider dosing window to study transcription factor dynamics, cell cycle arrest (G1/S), and differentiation, as demonstrated in HL-60 promyelocytic leukemia cells .

Testicular and Germ Cell Tumor Models

Leverage mitramycin's established historical activity against testicular carcinoma (23% complete response rate with durable remissions [3]) to benchmark novel combination therapies or to investigate mechanisms of resistance in germ cell tumor research. Its unique activity in embryonal carcinoma, a subtype often studied in vitro and in vivo, provides a well-characterized reference point.

Aureolic Acid–DNA Structural Studies

Employ mitramycin alongside chromomycin A3 and olivomycin A in comparative NMR spectroscopy or DNA footprinting experiments. The documented differences in DNA-binding affinity and sequence-specific cleavage patterns [4] make it an essential comparator for dissecting the role of the oligosaccharide side chains in dictating the pharmacological behavior of this antibiotic class.

Application
Selection Property
Validation Focus
Sp1-driven angiogenesis model studies
Tumor-selective Sp1 suppression context
MVD and angiogenic pathway endpoint monitoring
Transcriptional modulation with moderate cytotoxicity
Wider assay window vs. chromomycin A3
Cell-cycle arrest and differentiation endpoint review
Germ-cell tumor investigational models
Historical endpoint context in testicular carcinoma
Resistance mechanism and combination-benchmarking studies
Aureolic acid structure–activity dissection
Side-chain-dependent DNA-binding profile
Comparative NMR and DNA-footprinting interpretation
Research-use-only context. Validation focus items are suggested review directions, not performance guarantees. Confirm model-specific response in pilot experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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